molecular formula C5H10O3S B2807535 (1,1-Dioxothiolan-3-yl)methanol CAS No. 17236-20-3

(1,1-Dioxothiolan-3-yl)methanol

Cat. No. B2807535
CAS RN: 17236-20-3
M. Wt: 150.19
InChI Key: PJKMZHYNDJRIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,1-Dioxothiolan-3-yl)methanol” is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential. It is also known as DMTS. The compound has a Chemical Formula of C5H10O3S and a Molecular Weight of 150.19 g/mol .


Synthesis Analysis

The synthesis of this compound is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . In particular, solutions of 3-amino-thiolane and KOH are simultaneously added to a solution of CS2 in ethanol . The final product precipitates as white crystals .


Molecular Structure Analysis

The molecular structure of “(1,1-Dioxothiolan-3-yl)methanol” is represented by the SMILES notation: C1CS(=O)(=O)CC1CO .


Chemical Reactions Analysis

The main synthetic route to dithiocarbamates, which “(1,1-Dioxothiolan-3-yl)methanol” is a part of, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . The reaction mechanism involves catalysis by a strong base .


Physical And Chemical Properties Analysis

The compound has a Chemical Formula of C5H10O3S and a Molecular Weight of 150.19 g/mol .

Scientific Research Applications

Catalysis and Chemical Synthesis

(1,1-Dioxothiolan-3-yl)methanol is involved in various chemical syntheses and catalytic processes, indicating its importance in the development of novel platform chemicals and materials. For instance, its derivatives, such as [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, have been studied for their potential as precursors for 1,3-propanediol derivatives, highlighting their significance in creating value-added chemicals from renewable materials through acid-catalysed condensation processes (Deutsch, Martin, & Lieske, 2007). Furthermore, the synthesis and characterization of alkylthiol functionalized monomers based on derivatives of (1,1-Dioxothiolan-3-yl)methanol showcase their utility in forming self-assembled monolayers (SAMs), which are crucial for developing new conducting polymer films with specific electrochemical properties (Su, Nguyen, Cho, Son, & Lee, 2010).

Molecular Structure and Biological Activity

The structural characterization of compounds related to (1,1-Dioxothiolan-3-yl)methanol, such as the study on (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, provides insights into the molecular configuration, stability, and potential biological activities of these compounds. These studies are vital for understanding the compound's interactions and applications in various fields, including pharmaceuticals (Yuan, Li, Zhang, & Yuan, 2017).

Material Science and Engineering

In material science, the applications of (1,1-Dioxothiolan-3-yl)methanol derivatives extend to the development of novel materials and catalysts. For example, its role in the direct conversion of methanol into 1,1-dimethoxymethane over an FeMo catalyst demonstrates the potential of utilizing these compounds in innovative chemical processes, offering remarkably high productivity and changing the selectivity towards the massive production of valuable chemicals (Gornay, Sécordel, Tesquet, Ménorval, Cristol, Fongarland, Capron, Duhamel, Payen, Dubois, & Dumeignil, 2010).

Safety And Hazards

“(1,1-Dioxothiolan-3-yl)methanol” is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

(1,1-dioxothiolan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-3-5-1-2-9(7,8)4-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKMZHYNDJRIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxidotetrahydro-3-thienyl)methanol

CAS RN

17236-20-3
Record name 3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,1-Dioxo-tetrahydrothiophene-3-carboxylic acid (300 mg) is dissolved in dry tetrahydrofuran (10 mL). The reaction mixture is cooled to 0° C. and borane tetrahydrofuran complex (2 mL) is added dropwise. After stirring for 1 hour at 0° C., the mixture is concentrated under vacuum, partitioned between dichloromethane and water. The organic phase is dried (MgSO4) and concentrated to give the title compound. Yield: 250 mg.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dioxo-tetrahydro-1lambda*6*-thiophene-3-carboxylic acid (5.0 g) in THF (100 mL) was added LAH (35 mL of 1M THF solution) drop-wise. The mixture was stirred at room temperature for five hours and then cooled in an ice bath. Water (3 mL) and NaOH (6 mL of 15% aqueous solution) were added, and the mixture was stirred a room temperature for 60 hours. The mixture was filtered and the filtrated was concentrated under reduced pressure to give 3.59 g of (1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-methanol.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (Enamine, 1 g, 6.1 mmol) in THF (20 mL) at −10° C. was added 4-methylmorpholine (0.67 mL, 6.1 mmol). The mixture was stirred for 1 min then ethyl chloroformate (0.58 mL, 6.1 mmol) was added dropwise. This mixture was stirred at −10° C. for 15 min then was filtered through Celite and the filtrated was added dropwise via syringe to a mixture of NaBH4 (0.52 g, 13.7 mmol) in water (10 mL) at 5° C. The ice-bath was removed after the addition was complete and the mixture was stirred at ambient temperature for 2 h. The mixture was quenched with saturated, aqueous NH4Cl (10 mL) and diluted with EtOAc (10 mL). The layers were separated and the aqueous layer was extracted with EtOAc (3×5 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to give the title compound (0.22 g) which was used without further purification. MS (DCI/NH3) m/z 168 (M+NH4)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.52 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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